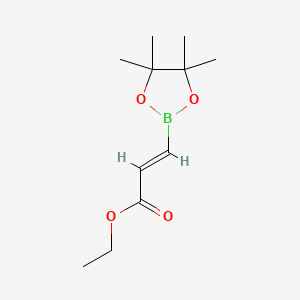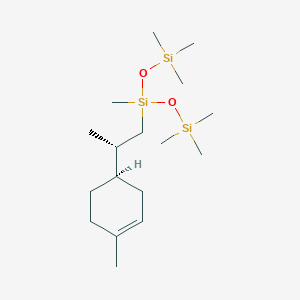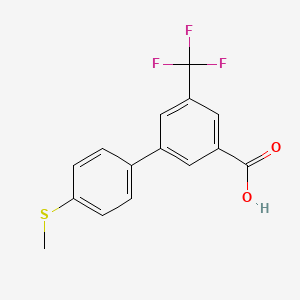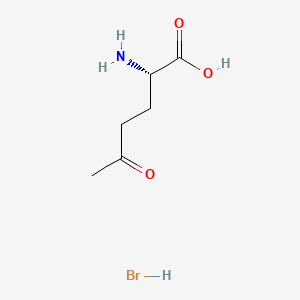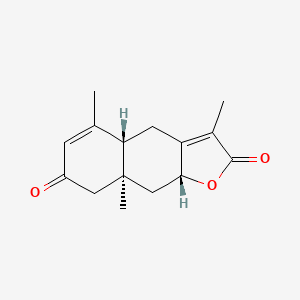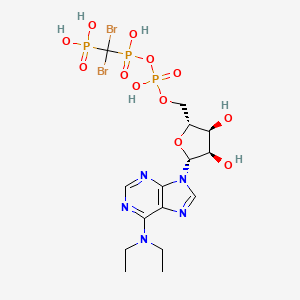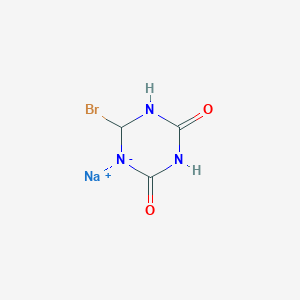
PYRROLIDINE-1-CARBOXIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a derivative of pyrrolidine, which is widely used in organic synthesis and medicinal chemistry due to its unique properties and reactivity. This compound is known for its potential biological activities and is used as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Cyanamide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Pyrrolidine-1-carboximidamide can be compared with other similar compounds, such as:
- Pyrrolidine-2-carboximidamide
- Pyrrolidine-3-carboximidamide
- Pyrrolidine-4-carboximidamide
Uniqueness: this compound is unique due to its specific position of the carboximidamide group on the pyrrolidine ring, which can influence its reactivity and biological activity. The position of the functional group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propiedades
Número CAS |
1224710-97-7 |
|---|---|
Fórmula molecular |
C5H11N3 |
Peso molecular |
113 |
Sinónimos |
PYRROLIDINE-1-CARBOXIMIDAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


